molecular formula C23H29N3O5 B13731470 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone CAS No. 17617-13-9

1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone

Cat. No.: B13731470
CAS No.: 17617-13-9
M. Wt: 427.5 g/mol
InChI Key: FTEZGCVVKXCUQX-UHFFFAOYSA-N
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Description

1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

17617-13-9

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-methyl-3-phenyl-2H-quinazolin-4-one;oxalic acid

InChI

InChI=1S/C21H27N3O.C2H2O4/c1-4-22(5-2)15-16-23-17(3)24(18-11-7-6-8-12-18)21(25)19-13-9-10-14-20(19)23;3-1(4)2(5)6/h6-14,17H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FTEZGCVVKXCUQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(N(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C.C(=O)(C(=O)O)O

Origin of Product

United States

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